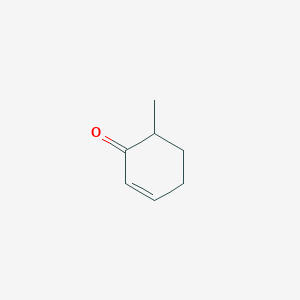![molecular formula C18H20O4 B2540282 (1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one CAS No. 1454885-45-0](/img/structure/B2540282.png)
(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SP-8356, also known as (1S,5R)-4-((E)-3,4-dihydroxy-5-methoxystryryl)-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one, is a novel verbenone derivative. It is a potent, orally active inhibitor of cluster of differentiation 147 (CD147) with significant anti-atherosclerotic effects . This compound is currently in preclinical development for the treatment of ischemic stroke and atherosclerosis .
Preparation Methods
SP-8356 is synthesized through a series of chemical reactions involving verbenone derivatives. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with verbenone, which undergoes a series of chemical transformations.
Functional Group Modifications: The verbenone derivative is modified to introduce the necessary functional groups, such as hydroxyl and methoxy groups.
Final Product Formation: The final step involves the formation of the bicyclic structure with the desired stereochemistry.
The reaction conditions for these steps include the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods for SP-8356 are still under development, as the compound is currently in the preclinical stage .
Chemical Reactions Analysis
SP-8356 undergoes various chemical reactions, including:
Oxidation: SP-8356 can be oxidized to form various metabolites. Common reagents for oxidation include oxygen and hydrogen peroxide.
Reduction: The compound can also undergo reduction reactions, typically using reducing agents such as sodium borohydride.
Substitution: SP-8356 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions include oxidized and reduced metabolites, as well as substituted derivatives .
Scientific Research Applications
SP-8356 has a wide range of scientific research applications, including:
Chemistry: SP-8356 is used as a research tool to study the inhibition of CD147 and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of CD147 in cellular processes such as autophagy and apoptosis.
Mechanism of Action
SP-8356 exerts its effects by inhibiting the interactions between CD147 and cyclophilin A (CypA). This inhibition leads to the suppression of matrix metalloproteinase-9 (MMP-9) activation, which is involved in plaque progression and instability. Additionally, SP-8356 promotes apoptosis in non-small cell lung cancer cells by modulating the p53/MDM2 axis . The compound induces cell cycle arrest at the G2/M phase and enhances apoptosis by regulating the expression of apoptotic proteins such as Bcl-2 and Bax .
Comparison with Similar Compounds
SP-8356 is unique compared to other verbenone derivatives due to its potent inhibition of CD147 and its significant anti-atherosclerotic effects. Similar compounds include:
Verbenone: The parent compound of SP-8356, used in various chemical transformations.
Other CD147 Inhibitors: Compounds that inhibit CD147, but may not have the same potency or specificity as SP-8356.
Properties
IUPAC Name |
(1S,5R)-4-[(E)-2-(3,4-dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-18(2)12-9-13(18)14(19)8-11(12)5-4-10-6-15(20)17(21)16(7-10)22-3/h4-8,12-13,20-21H,9H2,1-3H3/b5-4+/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCSXIQQWJYZHT-QITAHTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=O)C=C2C=CC3=CC(=C(C(=C3)OC)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2C[C@@H]1C(=O)C=C2/C=C/C3=CC(=C(C(=C3)OC)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
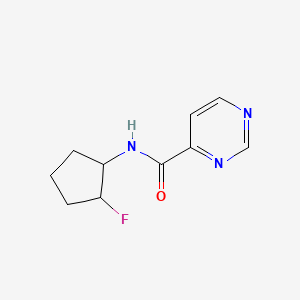
![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)
![1-phenyl-N-[5-(trifluoromethyl)pyridin-2-yl]cyclopentane-1-carboxamide](/img/structure/B2540206.png)
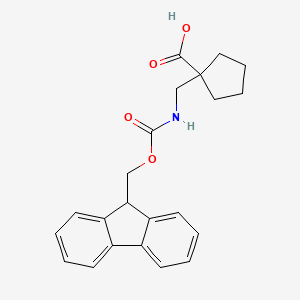
![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)
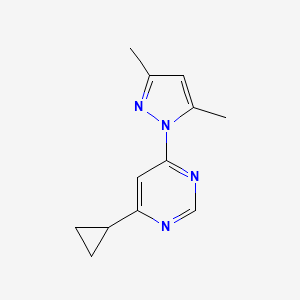
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2540213.png)
![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
![9-Hydroxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)
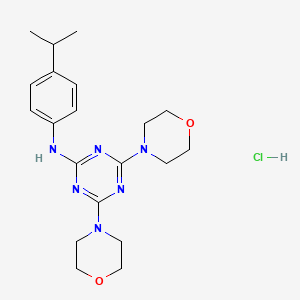
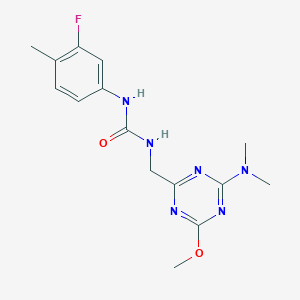
![N,N-diethyl-2-{2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B2540219.png)
![1-(2-sulfamoylphenyl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2540220.png)
